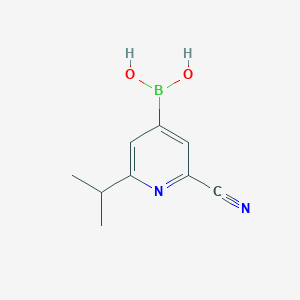![molecular formula C31H38N2O B14090534 2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezlopitant is a small molecule neurokinin-1 receptor antagonist. It was initially developed by Pfizer Inc. for its potential therapeutic applications in treating conditions such as nausea, vomiting, and pain . The compound is known for its ability to block the neurokinin-1 receptor, which is involved in various pathological processes .
準備方法
Synthetic Routes and Reaction Conditions
Ezlopitant can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:
- Formation of the azabicyclo[2.2.2]octane core.
- Introduction of the diphenylmethyl group.
- Attachment of the methoxy and isopropyl groups to the phenyl ring .
Industrial Production Methods
Industrial production of ezlopitant involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process also involves purification steps such as crystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
Ezlopitant undergoes several types of chemical reactions, including:
Reduction: Though less common, reduction reactions can modify the functional groups on the molecule.
Substitution: Functional group substitutions can occur, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, often in the presence of NADPH and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions include:
- Benzyl alcohol derivatives.
- Alkene derivatives.
- Various substituted phenyl derivatives .
科学的研究の応用
Chemistry: Used as a model compound to study neurokinin-1 receptor antagonism and its effects on chemical pathways.
Medicine: Explored for its therapeutic potential in treating conditions like nausea, vomiting, and pain.
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin-1 receptor.
作用機序
Ezlopitant exerts its effects by blocking the neurokinin-1 receptor, which is a key player in the transmission of pain and emesis signals. By inhibiting this receptor, ezlopitant can reduce the sensation of pain and prevent nausea and vomiting . The compound interacts with the receptor at the molecular level, preventing the binding of its natural ligand, substance P .
類似化合物との比較
Ezlopitant is part of a class of compounds known as neurokinin-1 receptor antagonists. Similar compounds include:
Aprepitant: Another neurokinin-1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Maropitant: Used in veterinary medicine to treat motion sickness and vomiting in animals.
Rolapitant: Known for its longer half-life and rapid onset of action compared to other neurokinin-1 receptor antagonists.
Ezlopitant is unique in its specific binding affinity and selectivity for the neurokinin-1 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
特性
IUPAC Name |
2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMCDYOYIKVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869956 |
Source


|
| Record name | 2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
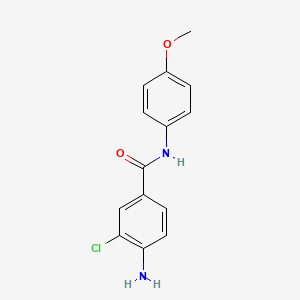
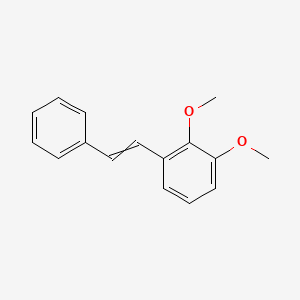
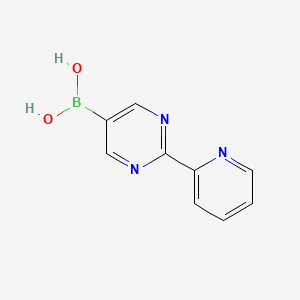
![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
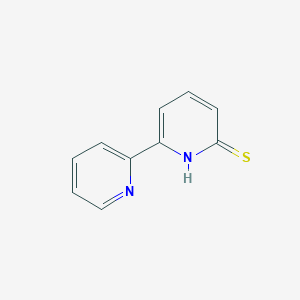
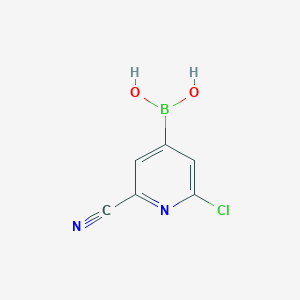
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
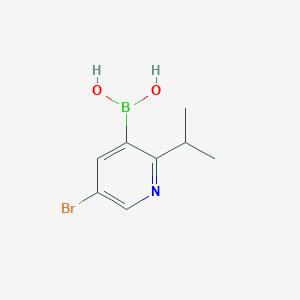

![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
